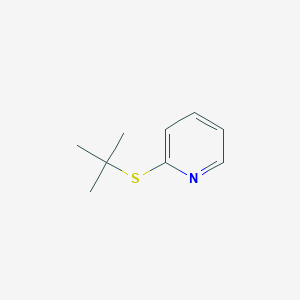
2-tert-Butylthiopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butylthiopyridine is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a yellow to brown crystalline powder that is soluble in organic solvents. This compound is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 2-tert-Butylthiopyridine is not yet fully understood. However, it is believed that this compound exerts its antimicrobial activity by interfering with the bacterial cell wall synthesis. It is also believed to inhibit the production of inflammatory cytokines, which reduces inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-tert-Butylthiopyridine has significant biochemical and physiological effects. It has been found to exhibit potent antioxidant activity, which helps to protect cells against oxidative stress. This compound has also been found to have a protective effect on the liver, as it helps to reduce liver damage caused by toxins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-tert-Butylthiopyridine in lab experiments is its high solubility in organic solvents, which makes it easy to use in various experiments. It is also relatively stable, which makes it a suitable compound for long-term experiments. However, one of the limitations of using this compound is its high cost, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of 2-tert-Butylthiopyridine. One of the most promising areas of research is its potential as an anti-cancer agent. Studies have shown that this compound exhibits significant cytotoxic activity against various cancer cell lines. It is also being studied for its potential as a catalyst in various chemical reactions.
Conclusion:
In conclusion, 2-tert-Butylthiopyridine is a unique and versatile chemical compound that has potential applications in various scientific fields. Its antimicrobial, anti-inflammatory, and antioxidant properties make it a promising compound for further research. With ongoing research, this compound may prove to be a valuable tool in the development of new drugs and materials.
Métodos De Síntesis
The synthesis of 2-tert-Butylthiopyridine can be achieved through various methods. One of the most commonly used methods is the reaction of 2-chloropyridine with tert-butyl mercaptan in the presence of a base, such as sodium hydroxide. This reaction yields 2-tert-Butylthiopyridine as the final product. Other methods include the reaction of 2-pyridinethiol with tert-butyl chloride or the reaction of 2-pyridinethiol with tert-butyl bromide.
Aplicaciones Científicas De Investigación
2-tert-Butylthiopyridine has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, this compound has been found to exhibit significant antimicrobial activity against various bacterial strains. It has also been studied for its potential as an anti-inflammatory agent.
Propiedades
Número CAS |
18794-29-1 |
|---|---|
Nombre del producto |
2-tert-Butylthiopyridine |
Fórmula molecular |
C9H13NS |
Peso molecular |
167.27 g/mol |
Nombre IUPAC |
2-tert-butylsulfanylpyridine |
InChI |
InChI=1S/C9H13NS/c1-9(2,3)11-8-6-4-5-7-10-8/h4-7H,1-3H3 |
Clave InChI |
CZTNOVDJLZJTSA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SC1=CC=CC=N1 |
SMILES canónico |
CC(C)(C)SC1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



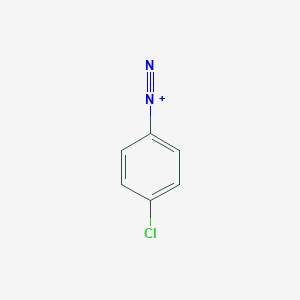
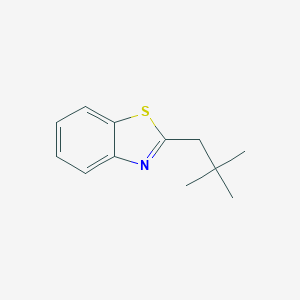
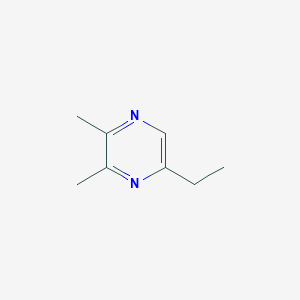
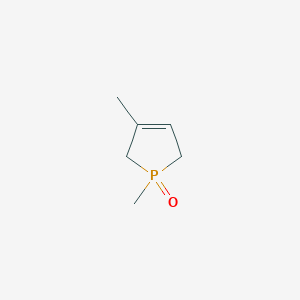
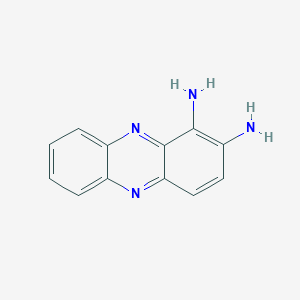
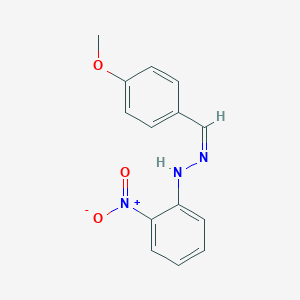
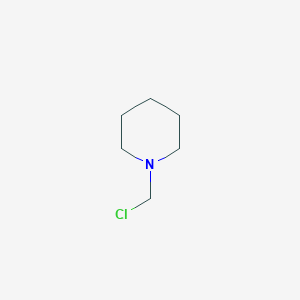
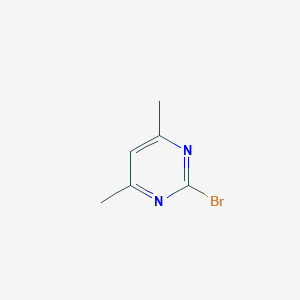
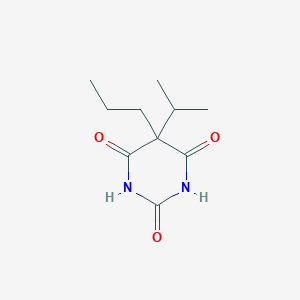
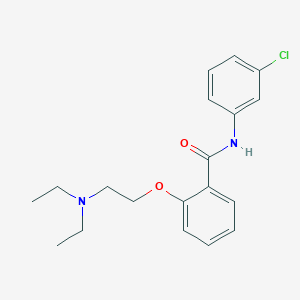
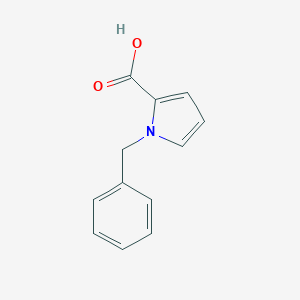
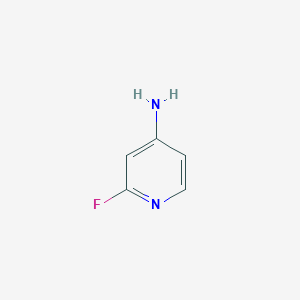
![3-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanenitrile](/img/structure/B102258.png)
![Diethyl 2-[[(5-methylpyridin-2-yl)amino]methylidene]propanedioate](/img/structure/B102260.png)